Influenza Hemagglutinin Binding: 3SLN vs. 6SLN
The receptor-binding specificity of influenza viruses is defined by their preference for the sialic acid linkage of host cell glycans. In a direct head-to-head comparison, the avian-adapted H9N2 influenza virus bearing the Q226 mutation demonstrated a strong preference for 3SLN, while the L226 variant, which mimics human adaptation, preferentially bound to 6SLN [1]. This differential binding was quantitatively assessed in a solid-phase assay. The data confirm that 3SLN is the definitive probe for characterizing avian or avian-like virus receptor binding, and its use over 6SLN is critical to avoid misclassifying the host specificity of viral isolates.
| Evidence Dimension | Hemagglutinin receptor binding specificity |
|---|---|
| Target Compound Data | Preferential binding (higher absorbance/OD450) by H9N2 Q226, C226, H226, S226, T226 mutant viruses. |
| Comparator Or Baseline | 6-Sialyl-N-acetyllactosamine (6SLN) |
| Quantified Difference | H9N2 L226 virus bound mainly 6SLN, whereas Q226, C226, H226, S226, and T226 viruses bound more to 3SLN. F226, G226, I226 viruses showed preference for both. |
| Conditions | Solid-phase binding assay using biotinylated sialylglycopolymers (3SLN-PAA-biotin and 6SLN-PAA-biotin) at varying concentrations. |
Why This Matters
Procurement of 3SLN is essential for accurately phenotyping the receptor specificity of avian and zoonotic influenza viruses, a key step in pandemic risk assessment and surveillance.
- [1] Peacock, T.P., et al. Variability in H9N2 haemagglutinin receptor-binding preference and the potential for adaptation to humans. PLoS Pathogens. (2019). View Source
